molecular formula C13H12N2O3 B1402102 6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid CAS No. 1379811-67-2

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1402102
CAS No.: 1379811-67-2
M. Wt: 244.25 g/mol
InChI Key: UFMXJWFSGALQGA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activity : A study by Bouzard et al. (1992) highlights the synthesis of fluoronaphthyridines, including derivatives of 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid, demonstrating significant in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

  • Potential as Antibacterial Agents : Sanchez and Gogliotti (1993, 1994) conducted studies on a series of 7-amino derivatives of this compound, revealing promising antibacterial activity. These studies involved synthesizing these compounds through a multi-step process, including key reactions like Schiemann reaction (Sanchez & Gogliotti, 1993), (Sanchez & Gogliotti, 1994).

Synthesis and Structural Studies

  • Preparation Techniques : Kiely (1991) explored a method for preparing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a related compound. This preparation involved specific reactions like regioselective deprotonation and selenation (Kiely, 1991).

  • Chemical Properties and Synthesis : Miyamoto et al. (1987) synthesized derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showing their potential as antibacterial agents. These derivatives included sulfinyl or sulfonyl groups and were synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives (Miyamoto et al., 1987).

Antimycobacterial and Other Activities

  • Antimycobacterial Activities : Research by Sriram et al. (2007) on various derivatives of 1,8-naphthyridine-3-carboxylic acid, including 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro variants, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study highlights the compound's potential in treating tuberculosis (Sriram et al., 2007).

  • Synthesis and Evaluation of Antimycobacterial Compounds : A study conducted by Zhang et al. (2019) focused on synthesizing a 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid compound, an intermediate for anticancer drugs, showcasing its relevance in pharmacological research (Zhang et al., 2019).

Properties

IUPAC Name

6-cyclopropyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7-9(13(17)18)6-10-11(14-7)4-5-15(12(10)16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXJWFSGALQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136875
Record name 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-67-2
Record name 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 3
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 4
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 5
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 6
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

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